molecular formula C11H9N3O2 B1293481 4-(Pyrimidin-2-ylamino)benzoic acid CAS No. 920287-46-3

4-(Pyrimidin-2-ylamino)benzoic acid

Cat. No.: B1293481
CAS No.: 920287-46-3
M. Wt: 215.21 g/mol
InChI Key: ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring via an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Biochemical Analysis

Biochemical Properties

4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, this compound induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of this compound, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the chloropyrimidine, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: 4-aminobenzoic acid, 2-chloropyrimidine

    Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

    Base: Potassium carbonate or sodium hydroxide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-2-ylamino)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-ylamino)benzohydrazide
  • 4-(Pyrimidin-2-ylamino)benzenesulfonamide
  • 4-(Pyrimidin-2-ylamino)benzoyl derivatives

Uniqueness

4-(Pyrimidin-2-ylamino)benzoic acid is unique due to its specific interaction with RXRa, which distinguishes it from other similar compounds. Its ability to selectively bind and modulate RXRa activity makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

4-(pyrimidin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649927
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920287-46-3
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(pyrimidin-2-yl)amino]benzoic acid
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